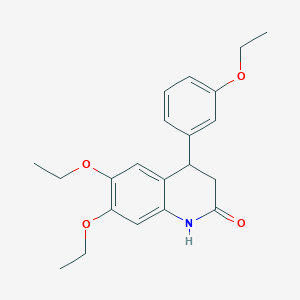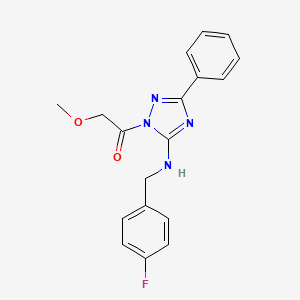![molecular formula C16H17ClN2O4S B4748409 N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4748409.png)
N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the level of reactive oxygen species (ROS) and to increase the level of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its effects. It is also a relatively new compound, which means that there may be safety concerns that have not yet been identified.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, in order to design more targeted experiments to test its effects. Additionally, more research is needed to identify any potential safety concerns associated with the use of N-(2-chlorophenyl)-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide A.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-19(2)24(21,22)13-9-7-12(8-10-13)23-11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMXIUCYJPQSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4748337.png)

![1-butyl-6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4748353.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748358.png)
![ethyl 4-{[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B4748366.png)
![methyl 3-chloro-6-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4748367.png)
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4748388.png)
![N-[1-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4748396.png)
![2,4-dichloro-N-(4-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4748397.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4748415.png)

![3-amino-N-(3,5-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748421.png)
![2-chloro-N-[3-(4-fluorophenyl)propyl]benzamide](/img/structure/B4748426.png)
![10,10-dimethyl-5-[(4-nitrobenzyl)thio]-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748434.png)